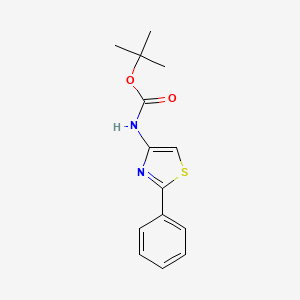
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine at the 2-position and methoxy groups at the 3- and 4-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone typically involves the iodination of 3,4-dimethoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
化学反応の分析
Types of Reactions
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-iodo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(2-iodo-3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of 1-(2-azido-3,4-dimethoxyphenyl)ethanone or 1-(2-thio-3,4-dimethoxyphenyl)ethanone.
科学的研究の応用
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the iodine substitution, which may result in different reactivity and biological activity.
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Similar structure but with bromine instead of iodine, which can affect its chemical properties and applications.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone:
Uniqueness
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity compared to its bromo- and chloro-substituted analogs.
特性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
1-(2-iodo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChIキー |
OCUDJIMDAPOMEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
